

Validating BKM120 Efficacy: A Comparative Guide to Secondary PI3K Inhibitors

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Compound of Interest		
Compound Name:	BKM1740	
Cat. No.:	B1667128	Get Quote

For researchers investigating the PI3K/Akt/mTOR signaling pathway, BKM120 (Buparlisib) is a widely utilized pan-class I PI3K inhibitor. To ensure the specificity of its effects and to rule out potential off-target activities, it is crucial to validate key findings with a secondary inhibitor. This guide provides a comparative analysis of BKM120 with two alternative PI3K inhibitors, GDC-0941 (Pictilisib) and BEZ235 (Dactolisib), which possess distinct selectivity profiles. This guide offers experimental data and detailed protocols to aid in the design of robust validation studies.

Inhibitor Selectivity Profile

The selection of a secondary inhibitor should be guided by its mechanism of action and selectivity against different PI3K isoforms and related kinases. BKM120 is a pan-class I inhibitor, whereas GDC-0941 shows potent inhibition of PI3K α/δ , and BEZ235 is a dual inhibitor of both PI3K and mTOR.[1][2][3]

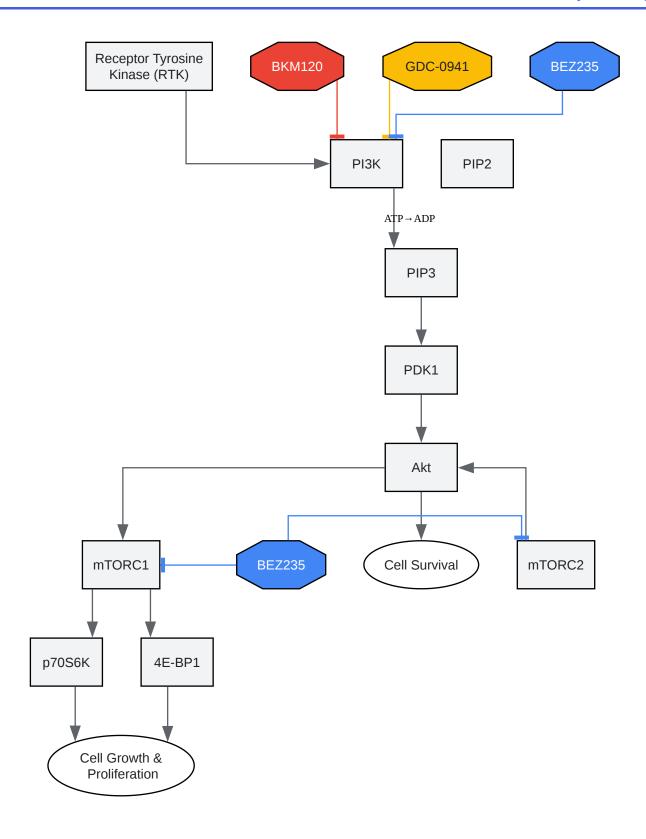


Target	BKM120 (Buparlisib) IC50 (nM)	GDC-0941 (Pictilisib) IC50 (nM)	BEZ235 (Dactolisib) IC50 (nM)
p110α	52[1]	3[1][2][4]	4[3]
p110β	166[1]	33[4]	75[3]
p110δ	116[1]	3[1][2][4]	7[3]
р110у	262[1]	75[4]	5[3]
mTOR	>5000[5]	580[6]	20.7[3]

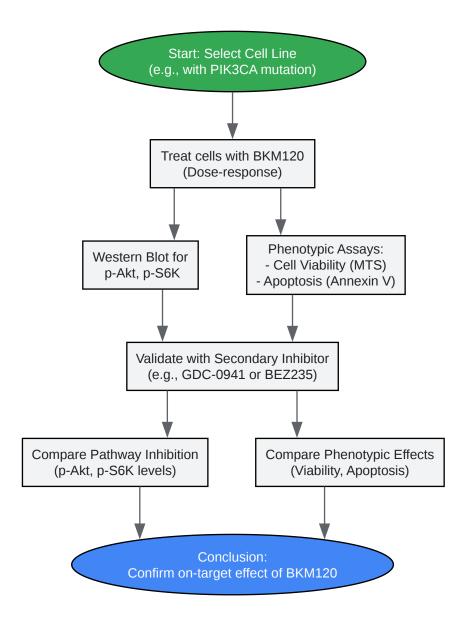
Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition at different points within this cascade can lead to varying downstream effects. BKM120 and GDC-0941 primarily target PI3K, while BEZ235 inhibits both PI3K and mTOR.









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